4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide
Description
Properties
CAS No. |
919492-14-1 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-methyl-N-[(2S)-3-oxobutan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-8-4-6-11(7-5-8)16(14,15)12-9(2)10(3)13/h4-7,9,12H,1-3H3/t9-/m0/s1 |
InChI Key |
UBIUHGIVGQOXOQ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (2S)-3-oxobutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfonic acids.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and as a diuretic agent.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide with structurally related sulfonamides, emphasizing substituent effects, stereochemistry, and biological relevance:
Key Structural Differences and Implications
This could improve solubility but reduce blood-brain barrier penetration . Thiophene-containing analogs () exhibit significant opioid receptor activity due to sulfur’s electron-rich nature, which may mimic endogenous ligands. The absence of sulfur in the target compound suggests divergent biological targets.
Stereochemical Influence :
- The (2S)-configuration in the target compound and PZM21 derivatives () highlights the importance of chirality in receptor binding. For example, the [α]D20 values (+30.3 in vs. +2.5 in ) correlate with structural complexity and steric bulk .
Biological Activity :
- Compounds with bulky aromatic groups (e.g., naphthyl in ) may face solubility issues but could exhibit enhanced binding to hydrophobic pockets in enzymes or receptors .
- Heterocyclic hybrids (e.g., thiazole in ) often show improved metabolic stability and target specificity compared to aliphatic ketones .
Physicochemical Data Comparison
Research Findings and Trends
- Mu-Opioid Receptor Agonists : Thiophene-containing sulfonamides () demonstrate biased agonism with reduced side effects, suggesting that substituents like 3-oxobutan-2-yl could modulate signaling pathways if tested similarly .
- Antimicrobial Potential: Simple aromatic sulfonamides () show historical antimicrobial activity, but the ketone group in the target compound may offer novel mechanisms by interacting with bacterial ketoreductases .
- Computational Comparisons: Graph-based structural analysis () could predict the target compound’s similarity to known bioactive sulfonamides, emphasizing the ketone’s role in hydrogen-bond networks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and (2S)-3-oxobutan-2-amine. Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Catalytic bases like triethylamine enhance sulfonamide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. How can researchers confirm the stereochemical integrity of the (2S)-3-oxobutan-2-yl group during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry should be used to verify enantiomeric purity. X-ray crystallography (if single crystals are obtained) or NOESY NMR can confirm spatial arrangement. Comparative analysis with racemic mixtures provides additional validation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : H and C NMR for functional group assignment (e.g., sulfonamide NH at δ 7.5–8.5 ppm, ketone at ~210 ppm in C).
- IR : Confirm sulfonamide S=O stretches (~1350 cm) and ketone C=O (~1700 cm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (CHNOS, exact mass 265.0776 g/mol) .
Advanced Research Questions
Q. How does the stereochemistry of the (2S)-3-oxobutan-2-yl group influence biological activity or target binding?
- Methodological Answer : Enantioselective assays (e.g., enzyme inhibition or receptor-binding studies) compare (2S) and (2R) configurations. Molecular docking simulations (using software like AutoDock) predict binding affinity differences. For example, the (2S) configuration may enhance hydrogen bonding with polar residues in target proteins .
Q. What strategies resolve contradictions in reported bioactivity data for this sulfonamide derivative?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Control for batch-to-batch variability in compound purity. Replicate studies under standardized conditions (pH 7.4, 37°C) to minimize environmental artifacts .
Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic buffers).
- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide bond or ketone reduction).
- Kinetic Modeling : Determine half-life (t) and activation energy (E) using Arrhenius plots .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
